Ethylricinoleat

Übersicht

Beschreibung

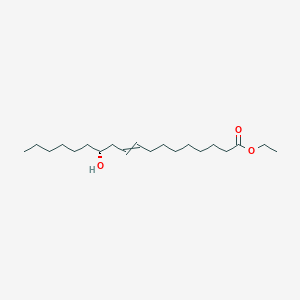

Ethyl ricinoleate is an ester derived from ricinoleic acid, which is a major component of castor oil. It is a long-chain fatty acid ester with the chemical formula C20H38O3.

Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization

Ethyl ricinoleate can undergo various chemical transformations that enhance its utility in different applications. One significant reaction is hydrohydroxymethylation, which allows for the introduction of hydroxymethyl groups into the molecule. This process can lead to the formation of polyols, which are valuable intermediates in the production of bio-based polyesters and polyurethanes.

Hydrohydroxymethylation Process

- Catalysts Used : Rhodium-based catalysts (e.g., Rh(acac)(CO)2) are employed to facilitate the reaction under high pressure (80 bar) and elevated temperatures (80°C) .

- Reaction Conditions : The reaction typically involves triethylamine as a ligand and toluene as a solvent. The conversion rates and yields of various products are influenced by the choice of solvent and the amount of catalyst used .

| Solvent | Conversion (%) | Yield of Primary Alcohols (%) |

|---|---|---|

| Toluene | 93 | 49 |

| Isopropanol | 86 | 29 |

| Anisole | 94 | 50 |

| γ-Valerolactone | 0 | 0 |

Applications in Materials Science

Ethyl ricinoleate's derivatives have been explored for their potential in creating sustainable materials. The hydroformylation of ethyl ricinoleate can yield aldehydes that can be further hydrogenated into alcohols, which serve as building blocks for various polymers . These bio-based materials are increasingly sought after due to their reduced environmental impact compared to petroleum-derived counterparts.

Pharmaceutical Applications

In the pharmaceutical sector, ethyl ricinoleate is recognized for its therapeutic properties. It has been studied for its role in drug delivery systems, particularly as a component in copolymers that can serve as drug carriers. For instance, ricinoleic-lactic acid copolyesters have been investigated for their ability to encapsulate drugs effectively .

Therapeutic Properties

- Anti-inflammatory Effects : Ricinoleic acid, a component of ethyl ricinoleate, exhibits anti-inflammatory properties, making it useful in formulations aimed at treating inflammatory conditions .

- Bactericidal Activity : Studies indicate that compounds derived from castor oil possess bactericidal properties, further enhancing their relevance in medical applications .

Cosmetic Industry Applications

Ethyl ricinoleate finds extensive use in cosmetic formulations due to its emollient properties. It acts as a skin-conditioning agent and is included in products such as lotions, creams, and hair conditioners. Its ability to enhance skin hydration and improve texture makes it a valuable ingredient in personal care products .

Case Studies and Research Findings

Several studies have documented the applications of ethyl ricinoleate:

- A study highlighted the successful hydrohydroxymethylation of ethyl ricinoleate using rhodium catalysts, resulting in high yields of desired products that can be utilized in polymer synthesis .

- Research on the safety assessment of castor oil derivatives indicated minimal irritant effects when used in cosmetic formulations, supporting their widespread use in personal care products .

Wirkmechanismus

Target of Action

Ethyl ricinoleate is a derivative of ricinoleic acid, which is a monounsaturated, 18-carbon fatty acid It’s known that fatty acids can interact with a variety of cellular components, including cell membranes, enzymes, and receptors, influencing their function and contributing to various biological processes .

Biochemical Pathways

For instance, they are involved in the production of eicosanoids, a class of signaling molecules that regulate inflammation, immunity, and other physiological processes . Additionally, ricinoleic acid, from which ethyl ricinoleate is derived, has been used for the synthesis of biodegradable polymers .

Pharmacokinetics

The deposition of hydroxystearic acid (HSA) and its metabolites, including hydroxypalmitic acid, hydroxymyristic acid, and hydroxylauric acid, was detected in abdominal fat and other body lipids

Result of Action

Given its fatty acid nature, it may influence cell membrane integrity, enzyme activity, and receptor signaling, among other cellular processes

Action Environment

The action of ethyl ricinoleate, like other fatty acids, can be influenced by various environmental factors. For instance, temperature can affect the fluidity of fatty acids and their derivatives, which in turn can influence their interaction with cellular components . Additionally, the presence of other compounds in the environment, such as other fatty acids, can affect the action of ethyl ricinoleate .

Biochemische Analyse

Biochemical Properties

It is known that it is a hydroxy fatty acid ethyl ester derived from castor oil . The exact enzymes, proteins, and other biomolecules that Ethyl ricinoleate interacts with are yet to be identified.

Molecular Mechanism

It is known that the hydroformylation of Ethyl ricinoleate shows selectivity for cyclization of the carbon chain because of the reaction of the hydroxyl group with the formyl group

Temporal Effects in Laboratory Settings

A study on the hydrohydroxymethylation of Ethyl ricinoleate showed that by optimizing the reaction conditions, yields in alcohols of 74% and 80% were reached for castor oil and Ethyl ricinoleate, respectively .

Metabolic Pathways

It is known that ricinoleic acid, from which Ethyl ricinoleate is derived, can serve as a substrate for the synthesis of conjugated linoleic acids .

Vorbereitungsmethoden

Ethyl ricinoleate can be synthesized through several methods. One common method involves the esterification of ricinoleic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester . Another method involves the transesterification of castor oil with ethanol, using a base catalyst like sodium ethoxide . Industrial production often employs similar methods but on a larger scale, with additional purification steps to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Ethyl ricinoleate undergoes various chemical reactions, including:

Hydrohydroxymethylation: This reaction involves the conversion of carbon-carbon double bonds into primary alcohols via a tandem hydroformylation/hydrogenation sequence.

Oxidation: Ethyl ricinoleate can be oxidized to produce various oxygenated derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Ethyl ricinoleate can undergo substitution reactions, particularly at the hydroxyl group, to form various derivatives.

Vergleich Mit ähnlichen Verbindungen

Ethyl ricinoleate is unique compared to other similar compounds due to its hydroxyl group and long aliphatic chain. Similar compounds include:

Methyl ricinoleate: Similar in structure but with a methyl ester group instead of an ethyl ester group.

Ricinoleic acid: The parent compound of ethyl ricinoleate, which lacks the ester group.

12-Hydroxystearic acid: A saturated fatty acid with a hydroxyl group, used in similar applications but with different properties.

Ethyl ricinoleate stands out due to its combination of hydroxyl functionality and ester group, making it versatile for various applications.

Eigenschaften

CAS-Nummer |

55066-53-0 |

|---|---|

Molekularformel |

C20H38O3 |

Molekulargewicht |

326.5 g/mol |

IUPAC-Name |

ethyl (E,12R)-12-hydroxyoctadec-9-enoate |

InChI |

InChI=1S/C20H38O3/c1-3-5-6-13-16-19(21)17-14-11-9-7-8-10-12-15-18-20(22)23-4-2/h11,14,19,21H,3-10,12-13,15-18H2,1-2H3/b14-11+/t19-/m1/s1 |

InChI-Schlüssel |

AZXVZUBIFYQWJK-FIIODCPWSA-N |

SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OCC)O |

Isomerische SMILES |

CCCCCC[C@H](C/C=C/CCCCCCCC(=O)OCC)O |

Kanonische SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OCC)O |

Key on ui other cas no. |

55066-53-0 |

Synonyme |

(+)-Ethyl ricinoleate; Neoricin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.